molecular formula C23H25NO3 B11305225 3-benzyl-7-hydroxy-4-methyl-8-(piperidin-1-ylmethyl)-2H-chromen-2-one

3-benzyl-7-hydroxy-4-methyl-8-(piperidin-1-ylmethyl)-2H-chromen-2-one

Cat. No.: B11305225
M. Wt: 363.4 g/mol
InChI Key: VAPSGZKOSAPCOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-benzyl-7-hydroxy-4-methyl-8-(piperidin-1-ylmethyl)-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones. Chromen-2-ones, also known as coumarins, are a group of compounds with a wide range of biological activities. This particular compound is characterized by the presence of a benzyl group, a hydroxy group, a methyl group, and a piperidin-1-ylmethyl group attached to the chromen-2-one core structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-7-hydroxy-4-methyl-8-(piperidin-1-ylmethyl)-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the Pechmann condensation reaction, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.

    Introduction of the Benzyl Group: The benzyl group can be introduced through a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with the chromen-2-one core in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of the Piperidin-1-ylmethyl Group: The piperidin-1-ylmethyl group can be introduced through a nucleophilic substitution reaction, where piperidine reacts with a suitable leaving group attached to the chromen-2-one core.

    Introduction of the Hydroxy and Methyl Groups: The hydroxy and methyl groups can be introduced through various functional group transformations, such as hydroxylation and methylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-benzyl-7-hydroxy-4-methyl-8-(piperidin-1-ylmethyl)-2H-chromen-2-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group in the chromen-2-one core can be reduced to form a hydroxyl group.

    Substitution: The benzyl and piperidin-1-ylmethyl groups can undergo substitution reactions with suitable nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents for substitution reactions include alkyl halides and nucleophiles such as amines and thiols.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group can lead to the formation of a ketone, while reduction of the carbonyl group can lead to the formation of an alcohol.

Scientific Research Applications

3-benzyl-7-hydroxy-4-methyl-8-(piperidin-1-ylmethyl)-2H-chromen-2-one has various scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

    Biology: It can be used as a probe to study biological processes and interactions.

    Medicine: It may have potential therapeutic applications due to its biological activity.

    Industry: It can be used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 3-benzyl-7-hydroxy-4-methyl-8-(piperidin-1-ylmethyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the piperidin-1-ylmethyl group can interact with receptors and enzymes. These interactions can modulate various biological processes and pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Coumarin: The parent compound of chromen-2-ones, known for its anticoagulant properties.

    Warfarin: A well-known anticoagulant derived from coumarin.

    7-Hydroxycoumarin: A coumarin derivative with similar structural features.

Uniqueness

3-benzyl-7-hydroxy-4-methyl-8-(piperidin-1-ylmethyl)-2H-chromen-2-one is unique due to the presence of the benzyl, hydroxy, methyl, and piperidin-1-ylmethyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H25NO3

Molecular Weight

363.4 g/mol

IUPAC Name

3-benzyl-7-hydroxy-4-methyl-8-(piperidin-1-ylmethyl)chromen-2-one

InChI

InChI=1S/C23H25NO3/c1-16-18-10-11-21(25)20(15-24-12-6-3-7-13-24)22(18)27-23(26)19(16)14-17-8-4-2-5-9-17/h2,4-5,8-11,25H,3,6-7,12-15H2,1H3

InChI Key

VAPSGZKOSAPCOY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2CN3CCCCC3)O)CC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.